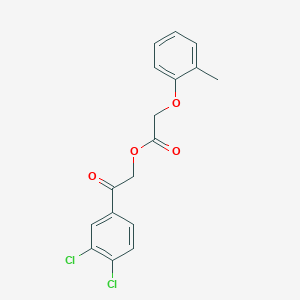

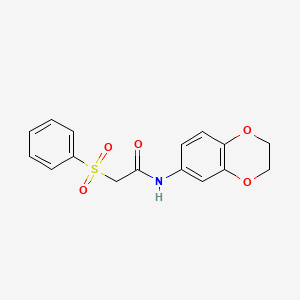

![molecular formula C22H27FN2O3 B4580119 N-{[1-(2,3-dimethoxybenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B4580119.png)

N-{[1-(2,3-dimethoxybenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide

Overview

Description

N-{[1-(2,3-dimethoxybenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide belongs to a class of compounds with potential applications in various fields including medicinal chemistry. These compounds are of interest due to their unique structural features and the presence of a fluorobenzamide group, which often contributes to their biological activity.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, including Michael addition, Dieckmann condensation, hydrolysis, decarboxylation, and Aldol condensation. For instance, the synthesis of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, a cerebral vasodilator, involved a series of such reactions to confirm the proposed structures of its metabolites in rats (Ohtaka et al., 1989).

Molecular Structure Analysis

Structural analysis of these compounds, including X-ray crystallography, reveals nonplanar configurations and specific stereochemistry. For example, a study on N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone showed that the molecule adopts a specific conformation, confirming the E-configuration of carbon-carbon double bonds in the compound (Xue Si-jia, 2012).

Scientific Research Applications

Synthesis and Biological Evaluation

N-{[1-(2,3-dimethoxybenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide and its analogs have been synthesized and evaluated for various biological activities. For instance, the synthesis and evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (4-FDP) have been explored. This compound, an analog of donepezil, was prepared for potential in vivo studies of acetylcholinesterase, although its nonspecific distribution in brain regions suggested limitations for this application (Lee et al., 2000).

Pharmacological and Pharmacokinetic Properties

The pharmacological and pharmacokinetic properties of specific compounds, such as CERC-301 (4-methylbenzyl (3S, 4R)-3-fluoro-4-[(Pyrimidin-2-ylamino) methyl] piperidine-1-carboxylate), have been characterized. This compound, a selective N-methyl-D-aspartate (NMDA) receptor antagonist, demonstrated high-binding affinity and specificity to GluN2B with no off-target activity, showing potential in clinical trials for major depressive disorder (Garner et al., 2015).

Quantum Chemical and Molecular Dynamic Simulation Studies

Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron. These studies provide insights into the global reactivity parameters and the adsorption behaviors of these compounds on different iron surfaces (Kaya et al., 2016).

Development of Selective Radioligands

Compounds like NCQ 115, a selective dopamine D-2 receptor antagonist, have been explored for potential application in positron emission tomography (PET) imaging. The synthesis and in vivo studies of such compounds provide valuable information for the development of selective radioligands for diagnostic purposes (Halldin et al., 1994).

Assessment of Cellular Proliferation in Tumors by PET

The safety, dosimetry, and feasibility of imaging tumor proliferation using PET have been evaluated using compounds like 18F-ISO-1. This study demonstrated a significant correlation between 18F-ISO-1 uptake and tumor Ki-67, suggesting its potential in evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

properties

IUPAC Name |

N-[[1-[(2,3-dimethoxyphenyl)methyl]piperidin-3-yl]methyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN2O3/c1-27-20-7-3-6-18(21(20)28-2)15-25-12-4-5-16(14-25)13-24-22(26)17-8-10-19(23)11-9-17/h3,6-11,16H,4-5,12-15H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZTVLFLFPJEME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CN2CCCC(C2)CNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(2,3-dimethoxybenzyl)piperidin-3-yl]methyl}-4-fluorobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

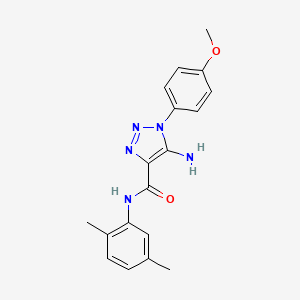

![1-(4-{4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4580066.png)

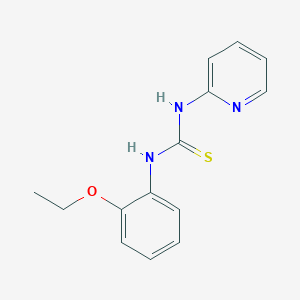

![N-(2-chlorophenyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4580090.png)

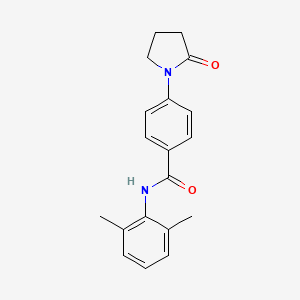

![methyl {5-[(4-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B4580125.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4580129.png)

![2-(1-(3-methoxybenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4580140.png)

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4580149.png)

![ethyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B4580150.png)